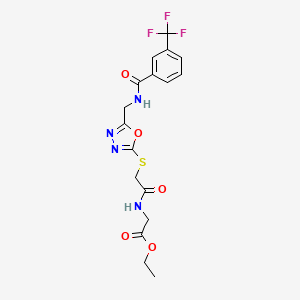
Ethyl 2-(2-((5-((3-(trifluoromethyl)benzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds typically involves multistep chemical reactions, including condensation, cyclization, and acylation processes. For example, compounds with the 1,3,4-oxadiazole moiety can be synthesized through the reaction of acyltetrazoles with aroyl chlorides, followed by thermal degradation to oxadiazoles, and hydrolysis to obtain the corresponding acetic acids (Janda, 2001).
Molecular Structure Analysis
The molecular structure of compounds containing 1,3,4-oxadiazole and similar moieties often exhibits significant conformational diversity due to the presence of multiple functional groups. Crystal structure analysis can provide insights into the molecular conformation, intermolecular hydrogen bonding, and π-π stacking interactions, which are crucial for understanding the chemical reactivity and interactions of these molecules (Lee et al., 2009).
Chemical Reactions and Properties
Compounds with the 1,3,4-oxadiazole structure are known for participating in various chemical reactions, including nucleophilic substitution and cyclization reactions. These reactions are pivotal for further functionalization of the molecule and the synthesis of derivatives with potential biological activities (Rehman et al., 2016).
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Synthesis of Triazine Derivatives
Ethyl 2-(2-((5-((3-(trifluoromethyl)benzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate and similar compounds have been utilized in the synthesis of 1,3,5-triazine derivatives, offering potential applications in pharmaceuticals and agrochemicals (Chau et al., 1997).
Formation of Oxadiazole Compounds
These compounds have been employed in the creation of various 1,3,4-oxadiazole compounds, which have potential applications in drug discovery and development (Elnagdi et al., 1988).
Synthesis of Acetic Acids
The compound is used in synthesizing ethyl aryloxadiazolylacetates and acetic acids, which can have pharmaceutical implications (Janda, 2001).
Biological Applications
Anticancer Activity
Derivatives of ethyl 2-(2-((5-((3-(trifluoromethyl)benzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate have shown potential in anticancer activity studies (Ravinaik et al., 2021).
Antimicrobial Properties
Compounds derived from this chemical structure have been tested for antimicrobial properties, offering potential for pharmaceutical applications in combating bacterial infections (Kokate & Patil, 2021).
Corrosion Inhibition
The derivatives of this compound have been studied for their corrosion inhibition properties, which could be significant in material science and engineering (Ammal et al., 2018).
Structural and Chemical Analysis
Crystal Structure Studies
The crystal structure and molecular conformation of derivatives have been extensively studied, providing insights into their chemical properties and potential applications (Li et al., 2015).
NMR Characterization
Detailed NMR studies have been conducted on similar compounds, aiding in the understanding of their molecular structure and potential reactivity (Ying-jun, 2012).
Propriétés
IUPAC Name |
ethyl 2-[[2-[[5-[[[3-(trifluoromethyl)benzoyl]amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O5S/c1-2-28-14(26)8-21-12(25)9-30-16-24-23-13(29-16)7-22-15(27)10-4-3-5-11(6-10)17(18,19)20/h3-6H,2,7-9H2,1H3,(H,21,25)(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZBWVPCDIHHEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(O1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-((5-((3-(trifluoromethyl)benzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[(aminocarbamothioyl)amino]phenyl}acetamide](/img/structure/B2487627.png)
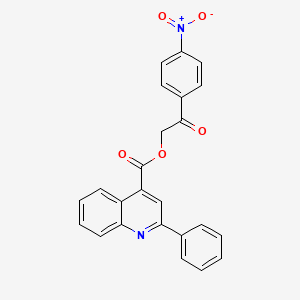
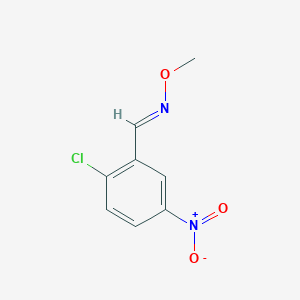


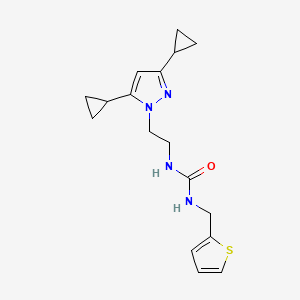
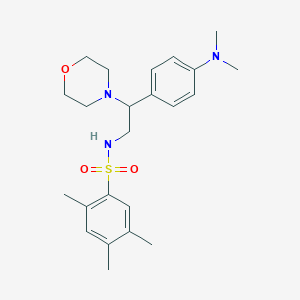
![2-[1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]ethan-1-amine hydrochloride](/img/structure/B2487641.png)
![5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2487644.png)
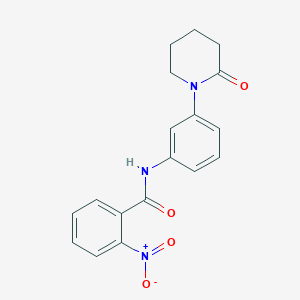

![N-(4-fluorophenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2487648.png)